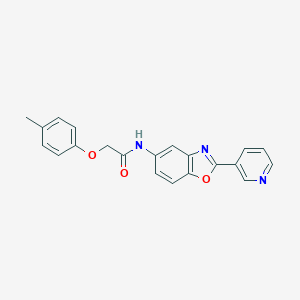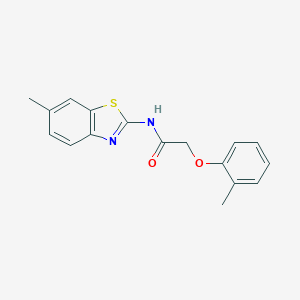
4-butoxy-N-pyridin-3-ylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-butoxy-N-pyridin-3-ylbenzenesulfonamide, also known as BPYBS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry and drug discovery.
Mecanismo De Acción
The mechanism of action of 4-butoxy-N-pyridin-3-ylbenzenesulfonamide involves the inhibition of enzyme activity by binding to the active site of the enzyme. This results in the disruption of the normal physiological function of the enzyme, leading to the inhibition of disease progression.
Biochemical and Physiological Effects:
4-butoxy-N-pyridin-3-ylbenzenesulfonamide has been shown to exhibit significant biochemical and physiological effects in vitro and in vivo. It has been demonstrated to reduce intraocular pressure in animal models of glaucoma, inhibit tumor growth in cancer cell lines, and reduce gastric acid secretion in animal models of gastric ulcers.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-butoxy-N-pyridin-3-ylbenzenesulfonamide has several advantages as a research tool, including its high potency and selectivity for specific enzymes, as well as its relatively low toxicity and ease of synthesis. However, it also has some limitations, such as its poor solubility in aqueous solutions and its potential for non-specific binding to other proteins and molecules.
Direcciones Futuras
The potential future directions for 4-butoxy-N-pyridin-3-ylbenzenesulfonamide research are numerous and include the development of new analogs with improved potency and selectivity, the investigation of its potential as a therapeutic agent for various diseases, and the exploration of its potential as a diagnostic tool for enzyme-related disorders.
In conclusion, 4-butoxy-N-pyridin-3-ylbenzenesulfonamide is a promising chemical compound with significant potential for applications in various fields such as medicinal chemistry and drug discovery. Its potent inhibitory activity against enzymes involved in the pathogenesis of several diseases makes it a promising candidate for the development of new therapeutics and diagnostic tools. Further research is needed to fully explore its potential and to address its limitations as a research tool.
Métodos De Síntesis
4-butoxy-N-pyridin-3-ylbenzenesulfonamide can be synthesized using a multi-step process that involves the reaction of 4-butoxybenzenesulfonyl chloride with 3-pyridinylamine in the presence of a base such as triethylamine. The resulting intermediate is then treated with a reducing agent such as sodium borohydride to obtain 4-butoxy-N-pyridin-3-ylbenzenesulfonamide in high yield and purity.
Aplicaciones Científicas De Investigación
4-butoxy-N-pyridin-3-ylbenzenesulfonamide has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit potent inhibitory activity against various enzymes such as carbonic anhydrase and urease, which are involved in the pathogenesis of several diseases including glaucoma, cancer, and gastric ulcers. 4-butoxy-N-pyridin-3-ylbenzenesulfonamide has also been investigated for its antimicrobial and antifungal properties, making it a promising candidate for the development of new antibiotics.
Propiedades
Nombre del producto |
4-butoxy-N-pyridin-3-ylbenzenesulfonamide |
|---|---|
Fórmula molecular |
C15H18N2O3S |
Peso molecular |
306.4 g/mol |
Nombre IUPAC |
4-butoxy-N-pyridin-3-ylbenzenesulfonamide |
InChI |
InChI=1S/C15H18N2O3S/c1-2-3-11-20-14-6-8-15(9-7-14)21(18,19)17-13-5-4-10-16-12-13/h4-10,12,17H,2-3,11H2,1H3 |
Clave InChI |
CRDWYIKYCUCPDM-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)S(=O)(=O)NC2=CN=CC=C2 |
SMILES canónico |
CCCCOC1=CC=C(C=C1)S(=O)(=O)NC2=CN=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3,4,5-trimethoxybenzamide](/img/structure/B239781.png)
![Methyl 4-cyano-5-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-3-methylthiophene-2-carboxylate](/img/structure/B239782.png)
![N-[4-chloro-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]furan-2-carboxamide](/img/structure/B239784.png)

![1-(4-Chlorophenyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B239786.png)
![4-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B239787.png)
![2,5-dichloro-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B239788.png)

![N-[3-chloro-4-(4-morpholinyl)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B239791.png)


![Ethyl 3-{5-[4-(ethoxycarbonyl)phenyl]-1,3,4-thiadiazol-2-yl}benzoate](/img/structure/B239813.png)
![Ethyl 4-{5-[4-(ethoxycarbonyl)phenyl]-1,3,4-thiadiazol-2-yl}benzoate](/img/structure/B239814.png)
